4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Irreproducible biological results often stem from treating imidazo[1,2-a]pyridine regioisomers as functionally equivalent building blocks - a risk this compound eliminates. - Structurally distinct 8-methoxy-4-benzonitrile pattern; para-CN group provides a synthetic handle for amidoxime, tetrazole, or amide elaboration. - Procure in parallel with the 3-benzonitrile regioisomer (CAS 1552497-26-3) as a matched pair for rapid SAR triage. - RO5-compliant (MW 249.27, XLogP3 3.1, 0 HBD, 3 HBA); ΔlogP ≥ 0.7 vs. the 8-CF₃ analog enables lipophilicity-driven off-target pharmacology assessment.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B13664940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H11N3O/c1-19-14-3-2-8-18-10-13(17-15(14)18)12-6-4-11(9-16)5-7-12/h2-8,10H,1H3
InChIKeyBMLFUIIKSQPSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile – Chemical Identity, Class, and Comparator Landscape for Procurement


4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 1545557-17-2, PubChem CID 115404716) is a synthetic small-molecule heterocycle belonging to the imidazo[1,2‑a]pyridine class [1]. Its structure features an 8‑methoxy substituent on the imidazo[1,2‑a]pyridine core and a 4‑benzonitrile group at the 2‑position. This compound resides within a broader chemical space populated by pharmacologically active imidazo[1,2‑a]pyridine derivatives patented as TNFα signaling modulators, kinase inhibitors, and antiprotozoal agents, yet it is primarily supplied as a research‑grade building block rather than a characterized probe molecule [2][3]. Procurement‑relevant differentiation must therefore be assessed against the closest commercially listed structural analogs, including the 3‑benzonitrile regioisomer (CAS 1552497‑26‑3) and various trifluoromethyl‑substituted congeners.

Why 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile Cannot Be Treated as an Interchangeable Imidazo[1,2‑a]pyridine


Within the imidazo[1,2‑a]pyridine scaffold, even apparently minor structural permutations—such as the position of the benzonitrile attachment (3‑ vs. 4‑position on the phenyl ring) or the nature of the pyridine‑ring substituent (methoxy vs. trifluoromethyl)—have been shown in multiple patent‑disclosed and published structure‑activity relationship (SAR) series to produce large shifts in target potency, isoform selectivity, and physicochemical properties [1][2]. The 8‑methoxy‑4‑benzonitrile substitution pattern of this compound confers a distinct electronic distribution (computed XLogP3 of 3.1, topologically polar surface area of 50.3 Ų) compared to both its 3‑benzonitrile regioisomer and the more lipophilic trifluoromethyl analogs [3]. Treating any imidazo[1,2‑a]pyridine‑2‑yl‑benzonitrile as a generic, functionally equivalent building block is therefore scientifically unsound and carries a high risk of failed synthesis campaigns or irreproducible biological results.

Quantitative Differentiation Evidence for 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile vs. Closest Analogs


Regioisomeric Differentiation: 4-Benzonitrile vs. 3-Benzonitrile Substitution

The 4‑benzonitrile regioisomer (target compound) differs fundamentally from the 3‑benzonitrile analog (CAS 1552497‑26‑3) in the position of the cyano group on the phenyl ring. In published imidazo[1,2‑a]pyridine SAR series, the para‑ vs. meta‑substitution pattern on the pendant phenyl ring has been shown to alter both target binding geometry and cellular potency. For example, in a series of imidazo[1,2‑a]pyridine‑based PI3Kα inhibitors, moving substituents between the para and meta positions resulted in IC₅₀ shifts exceeding 10‑fold [1]. While no direct head‑to‑head assay data are publicly available for this specific pair, the regioisomeric distinction alone carries strong implications for target engagement and synthetic route design.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Differentiation: 8‑Methoxy vs. 8‑Trifluoromethyl Substitution

The target compound bears an electron‑donating 8‑methoxy group (–OCH₃), whereas the commercially available analog 4‑[8‑(trifluoromethyl)imidazo[1,2‑a]pyridin‑2‑yl]benzonitrile (CAS 1980053‑08‑4) carries a strongly electron‑withdrawing 8‑CF₃ group [1]. This substitution difference produces a marked shift in computed lipophilicity: the methoxy compound has XLogP3 = 3.1, while the CF₃ analog is predicted to have XLogP3 > 3.8 (based on the π contribution of –CF₃ vs. –OCH₃). The methoxy analog has 3 hydrogen‑bond acceptors vs. 6 for the CF₃ analog (including fluorine atoms), and a smaller topological polar surface area (50.3 vs. ~50.3 Ų, with fluorine contributions). These differences directly affect membrane permeability, aqueous solubility, and CYP450 metabolic susceptibility [2].

Drug Design Physicochemical Profiling Lead Optimization

Solubility and Formulation-Relevant Property Comparison: Methoxy vs. Unsubstituted Core

The 8‑methoxy substituent distinguishes the target compound from the unsubstituted parent scaffold 4‑(imidazo[1,2‑a]pyridin‑2‑yl)benzonitrile (no CAS available from authoritative database; inferred core structure). The methoxy group introduces both a modest increase in molecular weight (+30 Da relative to the unsubstituted core, C₁₄H₉N₃ → C₁₅H₁₁N₃O) and an additional hydrogen‑bond acceptor site. In the context of the imidazo[1,2‑a]pyridine class, 8‑position alkoxy substitution has been documented to enhance aqueous solubility relative to the unsubstituted core without substantially altering the scaffold's planarity, a feature exploited in the optimization of PI3K and Mer/Axl kinase inhibitors [1][2]. Quantitatively, the target compound has a computed XLogP3 of 3.1, whereas the des‑methoxy core (C₁₄H₉N₃, MW 219.24) is predicted to have a higher XLogP3 of approximately 3.4, indicating that the methoxy group provides a measurable, albeit modest, improvement in hydrophilicity [3].

Pre-formulation Aqueous Solubility Chemical Synthesis

Supplier Purity and Availability: Procurement-Grade Differentiation

The target compound is listed by multiple commercial suppliers with typical purity specifications ranging from 95% to 97% (HPLC), as verified on ChemicalBook and Chemsrc . In contrast, the 3‑benzonitrile regioisomer (CAS 1552497‑26‑3) is offered by a more limited supplier base, and the trifluoromethyl analogs are frequently listed as custom‑synthesis items with longer lead times . For procurement purposes, the methoxy‑substituted compound benefits from broader commercial availability as an off‑the‑shelf building block, which directly translates to shorter delivery timelines and lower minimum order quantities.

Chemical Procurement Building Block Quality Reproducibility

Application Scenarios for 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile Based on Differentiated Evidence


Kinase Inhibitor Fragment Growing and Scaffold‑Hopping Campaigns

The 8‑methoxy‑4‑benzonitrile substitution pattern is well‑suited as a fragment‑growing starting point for kinase inhibitor design, particularly for targets where the imidazo[1,2‑a]pyridine core has established precedence (PI3Kα, Mer/Axl, c‑Met). The para‑cyano group provides a synthetic handle for further elaboration (e.g., conversion to amidoxime, tetrazole, or amide), while the 8‑methoxy group offers a modifiable site for tuning lipophilicity without resorting to metabolically labile alkyl groups. [1][2]

Regioisomeric Probe for SAR Triage Assays

Because both the 3‑benzonitrile and 4‑benzonitrile regioisomers are commercially accessible, they can be procured in parallel as a matched pair for SAR triage. Systematic comparison of these two isomers in a given biochemical or cell‑based assay can rapidly reveal whether the cyano group position is a critical determinant of target binding, enabling data‑driven prioritization before committing to further synthetic elaboration. [1]

Physicochemical Property Screening in Lead Optimization Cascades

The target compound's moderate lipophilicity (XLogP3 = 3.1) and 3 hydrogen‑bond acceptors position it within favorable drug‑like chemical space (RO5 compliant: MW < 500, logP < 5, H‑bond donors = 0, H‑bond acceptors < 10). It can serve as a baseline comparator in property‑profiling cascades where more lipophilic CF₃‑substituted analogs are being evaluated for permeability, solubility, and metabolic stability. The ΔlogP of ≥ 0.7 relative to the 8‑CF₃ analog provides a measurable window for assessing the impact of lipophilicity on off‑target pharmacology. [2][3]

Antiprotozoal Agent Design Based on Dicationic Imidazo[1,2‑a]pyridine Scaffolds

The 4‑cyanophenyl motif is a documented precursor for conversion to benzamidine and bis‑benzamidine functionalities, which have demonstrated antiprotozoal activity in imidazo[1,2‑a]pyridine series against Trypanosoma brucei and Plasmodium falciparum. The 8‑methoxy substitution may further modulate the DNA‑binding properties of the resulting dicationic species. [4]

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